molecular formula C11H11ClN2 B8316882 4-Chloromethyl-5-methyl-2-phenylimidazole

4-Chloromethyl-5-methyl-2-phenylimidazole

Cat. No. B8316882
M. Wt: 206.67 g/mol
InChI Key: DDSIJUHKSBNPJC-UHFFFAOYSA-N
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Patent
US06569863B1

Procedure details

A solution of 4-chloromethyl-5-methyl-2-phenylimidazole.HCl (40.5 g) in dimethylsulfoxide (400 ml) was added to a stirred solution of sodium cyanide (80 g) in dimethylsulfoxide (600 ml) over a period of 30 min. After 20 h the solids were filtered off, washed with water and dried in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40.5 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:6][C:7]=1[CH3:8].Cl.[C-:16]#[N:17].[Na+]>CS(C)=O>[C:16]([CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:6][C:7]=1[CH3:8])#[N:17] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1N=C(NC1C)C1=CC=CC=C1
Step Two
Name
Quantity
40.5 g
Type
reactant
Smiles
Cl
Name
Quantity
80 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
600 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 20 h the solids were filtered off
Duration
20 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
C(#N)CC=1N=C(NC1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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